Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)

2-Chloro-5-nitrobenzenesulfonamide structure
96-72-0 structure
2-Chloro-5-nitrobenzenesulfonamide
96-72-0
C6H5ClN2O4S
236.632899045944
MFCD00035780
34871
66784

2-Chloro-5-nitrobenzenesulfonamide Properties

Names and Identifiers

    • 2-Chloro-5-nitrobenzenesulfonamide
    • 2-Chloro-5-nitro-benzenesulfonamide
    • 2-Chloro-5-nitrobenzenesulphonamide
    • Benzenesulfonamide, 2-chloro-5-nitro-
    • 2-chloro-5-nitrobenzene-1-sulfonamide
    • NSC105711
    • PubChem14813
    • 2qp6
    • NCIOpen2_007192
    • KSC495C4F
    • ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • 2-chloro-5-nitrobenzenesulfona-mide
    • STK396685
    • SBB082158
    • 6777AC
    • 2-Chloro-5-nitrobenzenesulfonamide (ACI)
    • NSC 105711
    • AKOS000115240
    • DTXSID30242072
    • SCHEMBL390643
    • DTXCID30164563
    • WNF2FJ5TNJ
    • EN300-01189
    • SCHEMBL16376336
    • AS-10451
    • NSC 105711;
    • CHEMBL484510
    • Q27463045
    • EINECS 202-527-3
    • 96-72-0
    • 5-nitro-2-chlorobenzenesulfonamide
    • CS-W008497
    • NSC-105711
    • MFCD00035780
    • SY101784
    • NS00040499
    • UNII-WNF2FJ5TNJ
    • W-100135
    • Z45415555
    • +Expand
    • MFCD00035780
    • ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
    • [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O

Computed Properties

  • 235.96600
  • 1
  • 5
  • 1
  • 235.965855
  • 14
  • 320
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • nothing
  • 0
  • 114

Experimental Properties

  • 3.19990
  • 114.36000
  • 1.621
  • 435.2°C at 760 mmHg
  • 180-183°C
  • 217°C
  • White to Yellow Solid
  • 1.664

2-Chloro-5-nitrobenzenesulfonamide Security Information

2-Chloro-5-nitrobenzenesulfonamide Customs Data

  • 2935009090
  • China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-Chloro-5-nitrobenzenesulfonamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006PG6-10g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
10g
$14.00 2024-04-19
A2B Chem LLC
AD12118-10g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
10g
$13.00 2024-07-18
Aaron
AR006POI-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 98%
1g
$4.00 2024-07-18
abcr
AB284227-1 g
2-Chloro-5-nitro-benzenesulfonamide, 97%; .
96-72-0 97%
1g
€72.90 2023-06-22
Alichem
A449003199-100g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
100g
$281.00 2023-08-31
Ambeed
A268023-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
1g
$5.0 2024-07-18
AstaTech
57632-1/G
2-CHLORO-5-NITROBENZENESULFONAMIDE
96-72-0 97%
1/G
$16 2022-06-01
eNovation Chemicals LLC
K51413-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
1g
$212 2022-09-07
Fluorochem
049180-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 95%
1g
£10.00 2022-03-01
TRC
C373880-50mg
2-Chloro-5-nitrobenzenesulfonamide
96-72-0
50mg
$ 64.00 2023-09-08

2-Chloro-5-nitrobenzenesulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents
Pan, Li; Jiang, Ying; Liu, Zhen; Liu, Xing-Hai; Liu, Zhuo; et al, European Journal of Medicinal Chemistry, 2012, 50, 18-26

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  1 h, rt
Reference
Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Ammonia Solvents: 1,4-Dioxane ;  50 °C
Reference
Preparation of aromatic sulfonamide derivatives as P2X4 antagonists or negative allosteric modulators useful for treating and preventing diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide ,  Cuprous chloride Solvents: Acetic acid ,  Water ;  -5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ;  30 min
1.2 Reagents: Cupric chloride Solvents: Water ;  -5 °C
1.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide Scaffold
Noerholm, Ann-Beth; Francotte, Pierre; Olsen, Lars; Krintel, Christian; Frydenvang, Karla; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome
Borgogno, Marco ; Savardi, Annalisa ; Manigrasso, Jacopo ; Turci, Alessandra; Portioli, Corinne; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
Reference
Preparation of 2-aminobenzenesulfonamide derivatives as modulators of intracellular chloride concentration
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  overnight, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of benzo[1,2,4]thiadiazine derivatives for treatment of hepatitis C viral infections
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Thionyl chloride ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of pyridazinones for treatment of hepatitis C infection.
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Thromboxane receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  overnight, 0 °C → rt
Reference
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Gu, Yu-Cheng ; Li, Yong-Hong; Zhou, Sha; Wang, Zhong-Wen; et al, Molecules, 2022, 27(7),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride ,  Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  4 h, rt
Reference
Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors
Zhou, Shaa ; Meng, Fan-Fei; Hua, Xue-Wen; Li, Yong-Hong; Liu, Bin; et al, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025

2-Chloro-5-nitrobenzenesulfonamide Raw materials

2-Chloro-5-nitrobenzenesulfonamide Preparation Products

2-Chloro-5-nitrobenzenesulfonamide Suppliers

CHANG ZHOU QUN YE JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96-72-0)
CAO JING LI
13806149758
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:96-72-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com

2-Chloro-5-nitrobenzenesulfonamide Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
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Amadis Chemical Company Limited
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